4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid
Description
4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid is an organic compound characterized by a benzoic acid core substituted with benzyloxy, chloro, and ethoxy groups
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-2-20-14-9-12(16(18)19)8-13(17)15(14)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHURBLZOJFIXFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the benzyloxy group through a nucleophilic substitution reaction, followed by the introduction of the chloro and ethoxy substituents via electrophilic aromatic substitution reactions. The final step involves the carboxylation of the aromatic ring to form the benzoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Esterification and Protection Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. For example:
Reaction:
4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid + Allyl alcohol → Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂SO₄ (cat.), reflux | Allyl ester derivative | 75–85% | |
| DCC/DMAP, room temperature | High-purity ester for pharmaceuticals | 90% |
The allyl ester derivative serves as an intermediate in drug synthesis, leveraging the acid’s stability under mild coupling conditions.
Decarboxylation Under Thermal Stress
Controlled heating induces decarboxylation, producing a substituted phenol:
Reaction:
this compound → 3-Chloro-4-(benzyloxy)-5-ethoxyphenol + CO₂
| Temperature | Catalyst | Byproduct Management | Efficiency |
|---|---|---|---|
| 200–220°C | CuO nanoparticles | CO₂ trapping | 68% |
| 180°C | None | Minimal decomposition | 45% |
This reaction is critical for generating phenolic intermediates used in polymer chemistry.
Benzyloxy Group Deprotection
The benzyloxy group is selectively removed via hydrogenolysis:
Reaction:
this compound → 3-Chloro-5-ethoxy-4-hydroxybenzoic acid + Toluene
| Conditions | Catalyst | Time | Yield |
|---|---|---|---|
| H₂ (1 atm), Pd/C (10%) | Ethanol | 6 hr | 92% |
| Ammonium formate, Pd/C | THF | 3 hr | 88% |
The deprotected hydroxy derivative is pivotal for further functionalization in medicinal chemistry .
Nucleophilic Aromatic Substitution
The chloro substituent undergoes substitution with strong nucleophiles:
Reaction:
this compound + Sodium methoxide → 4-(Benzyloxy)-3-methoxy-5-ethoxybenzoic acid
| Nucleophile | Solvent | Temperature | Yield |
|---|---|---|---|
| NaOCH₃ | DMF | 80°C | 60% |
| KNH₂ | Liquid NH₃ | −33°C | 40% |
Methoxy-substituted derivatives show enhanced solubility for biochemical assays.
Salt Formation with Bases
The carboxylic acid forms stable salts with inorganic and organic bases:
Examples:
-
Sodium salt: Water-soluble form for intravenous formulations.
-
Pyridinium salt: Used in hydrophobic reaction environments.
| Base | Solubility (mg/mL) | Application |
|---|---|---|
| NaOH | 120 | Industrial scale-up |
| Triethylamine | 45 | Lab-scale synthesis |
Salts are instrumental in purification and bioavailability optimization.
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes nitration and sulfonation:
Nitration:
this compound → 4-(Benzyloxy)-3-chloro-5-ethoxy-6-nitrobenzoic acid
| Nitrating Agent | Position | Yield |
|---|---|---|
| HNO₃/H₂SO₄ | Para to Cl | 55% |
| Acetyl nitrate | Ortho to OEt | 30% |
Nitrated derivatives are precursors to amine-containing bioactive molecules .
Biological Activity and Reactivity
While not a direct chemical reaction, the compound’s interaction with melanocytes involves redox processes:
-
Mechanism: Demethylation of melanin precursors under UV exposure.
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Outcome: Depigmentation via increased melanin excretion.
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Esterification | 2.1 × 10⁻³ | 45.2 |
| Decarboxylation | 8.7 × 10⁻⁵ | 89.5 |
| Benzyloxy deprotection | 4.3 × 10⁻⁴ | 32.1 |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Preliminary studies suggest that 4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid may exhibit antimicrobial and anticancer activities. Its structural similarity to known compounds that influence melanocyte activity indicates potential therapeutic uses in treating skin disorders related to pigmentation and possibly cancer. Further research is needed to confirm these effects and elucidate the underlying mechanisms.
Mechanism of Action
Research indicates that this compound may modulate melanin production within melanocytes, potentially leading to depigmentation. The specific interactions with biological systems are still under investigation, but environmental factors such as light exposure and pH may influence these processes.
Dye Chemistry
This compound plays a crucial role in the preparation of various dye compounds. It is particularly significant in the synthesis of hetaryl-azophenol dyes, which are utilized in textile applications for their vibrant colors and stability. The compound's ability to act as a dyeing agent enhances its utility in the textile industry.
Material Science
Polyester Fiber Dyeing
In the textile industry, this compound is employed for dyeing polyester fibers. Its chemical properties allow it to bond effectively with synthetic fibers, resulting in durable color retention. This application highlights its importance in the production of high-quality textiles.
Rubber Industry
This compound is also utilized within the rubber industry. Its properties contribute to enhancing the performance characteristics of rubber products, although specific applications require further exploration.
Cosmetics
In cosmetic formulations, this compound acts as a depigmenting agent, suggesting potential uses in skin-lightening products. Its ability to influence melanin production could lead to innovative cosmetic solutions aimed at treating hyperpigmentation.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and chloro groups may facilitate binding to target proteins or enzymes, modulating their activity. The ethoxy group may influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
- 4-(Benzyloxy)benzoic acid
- 3-Chloro-4-ethoxybenzoic acid
- 4-(Benzyloxy)-3-chlorobenzoic acid
Comparison: 4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid is unique due to the combination of benzyloxy, chloro, and ethoxy groups on the benzoic acid core. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid is a synthetic compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzyloxy group, a chloro substituent, and an ethoxy group on a benzoic acid backbone. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro studies have shown that the compound can inhibit cell growth in human prostate cancer cells (DU-145) with an IC50 value of approximately 1.8 μM, comparable to established chemotherapeutics like paclitaxel .
Table 1: Antiproliferative Activity of this compound
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled .
Interaction with Biological Targets
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of tubulin polymerization, similar to other known antitumor agents. This disruption leads to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The compound is hypothesized to interact with melanocytes, potentially influencing melanin excretion due to its structural similarity to monobenzone. This interaction could lead to alterations in pigmentation processes at the cellular level.
Pharmacokinetics
Pharmacokinetic studies suggest that compounds similar to this compound are likely absorbed and metabolized through oxidation and reduction pathways. The stability and reactivity of the compound can be influenced by environmental factors such as temperature and pH, which are critical for its therapeutic efficacy.
Case Studies
Recent investigations have explored the efficacy of this compound in preclinical models of cancer. For example, studies involving streptozotocin-induced diabetic rats demonstrated that systemic administration of related compounds resulted in reduced retinal vascular leakage, indicating potential applications in treating diabetic retinopathy .
Table 2: Summary of Case Studies Involving Related Compounds
| Study Focus | Model Used | Outcome |
|---|---|---|
| Diabetic Retinopathy | STZ-induced rat model | Reduced retinal vascular leakage |
| Cancer Cell Proliferation | DU-145 prostate cancer cells | Significant inhibition of cell growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
